(6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Catalog No.
S16159355
CAS No.
M.F
C9H10FNO
M. Wt
167.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Product Name

(6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

IUPAC Name

(6-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

InChI

InChI=1S/C9H10FNO/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h3-4H,1-2,5,11H2

InChI Key

VZRSHCKASXXAMS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=CC(=C21)CN)F

(6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a synthetic organic compound characterized by its unique structure, which includes a benzofuran moiety with a fluorine atom at the 6-position and a methanamine functional group. The molecular formula for this compound is C9H10FN\text{C}_9\text{H}_{10}\text{F}\text{N} with a molecular weight of 167.18 g/mol. Its structure contributes to its potential biological activities, making it an interesting target for medicinal chemistry.

, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield different amine derivatives.
  • Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The synthesis of (6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves several steps:

  • Fluorination: Introduction of a fluorine atom into the benzofuran ring.
  • Reduction: Reduction of the benzofuran ring to form 2,3-dihydrobenzofuran.
  • Amination: Introduction of the methanamine group at the 4-position of the dihydrobenzofuran ring.

These steps are carried out under controlled conditions to ensure high yield and purity of the final product. Industrial methods may involve optimization to enhance efficiency and scalability .

(6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has potential applications in several fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
  • Organic Synthesis: Used as a building block in organic synthesis and as an intermediate in producing more complex molecules.
  • Agrochemicals: Explored for its utility in developing agrochemicals and other industrial chemicals .

Several compounds share structural similarities with (6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamineFluorine at 5-positionExhibits good antimicrobial activity
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamineFluorine at 7-positionEnhanced solubility and potential drug design
(6-Chloro-2,3-dihydrobenzofuran-4-yl)methanamineChlorine instead of fluorineDifferent biological activity profile
(6-Methyl-2,3-dihydrobenzofuran-4-yl)methanamineMethyl group at 6-positionVariation in pharmacological properties

These compounds highlight the uniqueness of (6-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine due to its specific fluorination pattern and potential applications in medicinal chemistry compared to other derivatives.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.074642105 g/mol

Monoisotopic Mass

167.074642105 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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